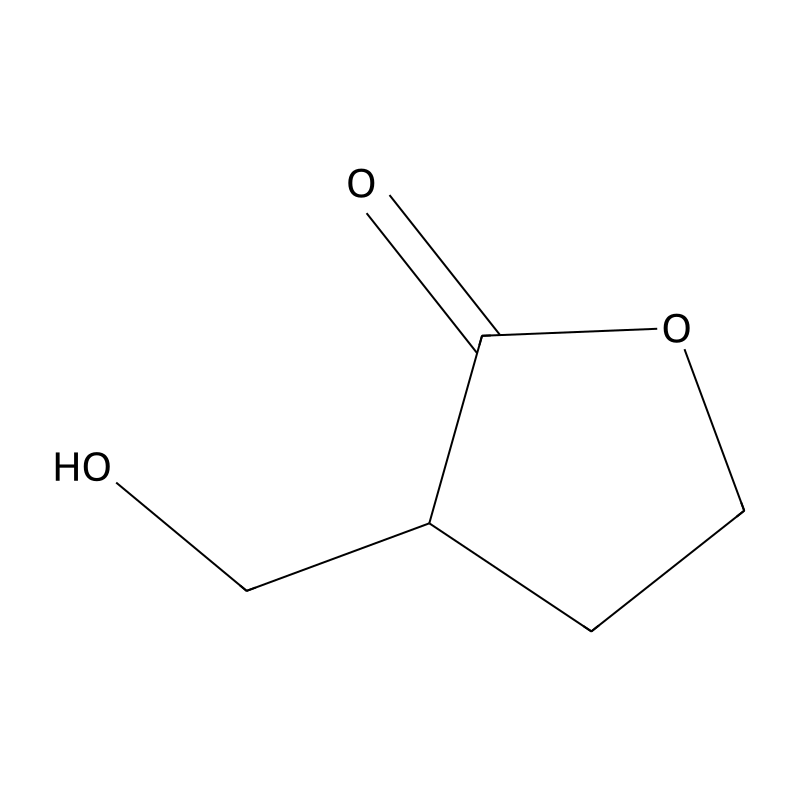

3-(HYDROXYMETHYL)OXOLAN-2-ONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Hydroxymethyl)oxolan-2-one, also known as (3S)-3-(hydroxymethyl)oxolan-2-one, is a lactone compound characterized by a five-membered ring structure containing a hydroxymethyl group at the third position. Its molecular formula is , and it features a unique stereochemistry that contributes to its chemical reactivity and biological activity. This compound is derived from oxolane and is notable for its potential applications in organic synthesis, pharmaceuticals, and material science.

Uniqueness

The uniqueness of 3-(hydroxymethyl)oxolan-2-one lies in its specific stereochemistry and functional groups. These characteristics confer distinct reactivity and properties that differentiate it from similar compounds. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Research indicates that 3-(hydroxymethyl)oxolan-2-one may interact with various biological systems. It can serve as a substrate for enzymes that catalyze the opening of the lactone ring, facilitating the formation of hydroxy acids. These reactions are crucial in metabolic pathways and may influence cellular processes. Furthermore, derivatives of this compound have been investigated for their potential therapeutic effects, including antiviral and anticancer activities.

The synthesis of 3-(hydroxymethyl)oxolan-2-one can be achieved through several methods:

- Cyclization of Hydroxy Acids: A common approach involves the cyclization of 3-hydroxybutanoic acid under acidic or basic conditions to form the lactone ring.

- Enzymatic Methods: Biotechnological approaches utilizing specific enzymes for oxidation of carbohydrate precursors can also yield this compound in an environmentally friendly manner.

- Industrial Production: In industrial settings, continuous flow reactors are often used to optimize reaction conditions and improve yield through steps such as esterification and purification.

3-(Hydroxymethyl)oxolan-2-one has diverse applications across several fields:

- Organic Synthesis: It serves as a building block for more complex molecules.

- Pharmaceuticals: The compound is explored as a precursor in drug synthesis.

- Material Science: It is used in producing polymers with specific properties due to its unique functional groups.

Studies on 3-(hydroxymethyl)oxolan-2-one focus on its interactions with biological macromolecules. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, potentially modulating biochemical pathways. Such interactions may lead to therapeutic effects, including the inhibition of viral replication or modulation of cancer cell proliferation pathways.

Several compounds share structural similarities with 3-(hydroxymethyl)oxolan-2-one:

| Compound Name | Structure | Key Features |

|---|---|---|

| (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one | Structure | Contains additional hydroxyl groups, increasing hydrophilicity. |

| (3S,4R,5S)-3,4-Diamino-5-(hydroxymethyl)oxolan-2-one | Structure | Features amino groups that allow for different

XLogP3 0.1

Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|